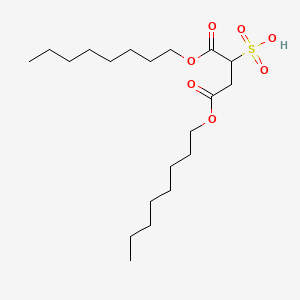
2,3-Dimethyl-5-nitro-4-oxidaniumylquinazolin-3-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of anthranilic acid derivatives with acetic anhydride to form benzoxazinone intermediates, which are then treated with ammonia to yield quinazolinone derivatives . Further nitration and methylation steps are employed to introduce the nitro and methyl groups at the desired positions on the quinazoline ring .
Industrial Production Methods
Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are commonly employed to enhance reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, amino-substituted quinazolines, and various substituted quinazoline derivatives .
Wissenschaftliche Forschungsanwendungen
QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The nitro group plays a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can damage cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
Quinazolinone: Lacks the nitro and methyl groups but shares the core structure.
4-Hydroxyquinazoline: Similar hydroxyl group but different substitution pattern
Uniqueness
QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential as a therapeutic agent compared to other quinazoline derivatives .
Eigenschaften
CAS-Nummer |
7467-38-1 |
|---|---|
Molekularformel |
C10H11N3O3+2 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
(2,3-dimethyl-5-nitroquinazolin-3-ium-4-yl)oxidanium |
InChI |
InChI=1S/C10H9N3O3/c1-6-11-7-4-3-5-8(13(15)16)9(7)10(14)12(6)2/h3-5H,1-2H3/p+2 |
InChI-Schlüssel |
DPWHCPPJEXJQKL-UHFFFAOYSA-P |
Kanonische SMILES |
CC1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=[N+]1C)[OH2+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)













